2-nitroprop-1-enylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-nitroprop-1-enylbenzene can be synthesized through a nitroaldol reaction, which is a variant of the Henry condensation reaction. This involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Basic catalysts like n-butylamine.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-nitroprop-1-enylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form 1-Phenyl-2-nitropropane.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: 1-Phenyl-2-nitropropane.
Reduction: 1-Phenyl-2-nitropropane.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-nitroprop-1-enylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential antibacterial and herbicidal properties.
Medicine: Studied for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitroprop-1-enylbenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, forming stable intermediates that can further react with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Allylbenzene: Similar in structure but lacks the nitro group.
Phenyl-2-nitropropene: Similar in structure but differs in the position of the nitro group.
Uniqueness
2-nitroprop-1-enylbenzene is unique due to its specific arrangement of the nitro and propenyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-nitroprop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLFAUFETSIJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341792 | |
Record name | (2-Nitro-2-propenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62811-39-6 | |
Record name | (2-Nitro-2-propenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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